molecular formula C15H21FN2O2 B13636516 tert-Butyl (3-(2-fluorophenyl)pyrrolidin-3-yl)carbamate

tert-Butyl (3-(2-fluorophenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B13636516
M. Wt: 280.34 g/mol
InChI Key: KKZONIMFKDYWKS-UHFFFAOYSA-N
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Description

tert-Butyl (3-(2-fluorophenyl)pyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C15H21FN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorophenyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(2-fluorophenyl)pyrrolidin-3-yl)carbamate typically involves the reaction of 3-(2-fluorophenyl)pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3-(2-fluorophenyl)pyrrolidin-3-yl)carbamate can undergo oxidation reactions, particularly at the pyrrolidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can target the carbamate group or the fluorophenyl ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (3-(2-fluorophenyl)pyrrolidin-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to study the effects of fluorinated pyrrolidine derivatives on biological systems. It can serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar structures.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further investigation.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(2-fluorophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrrolidine ring provides structural rigidity. The compound can modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling pathways. This makes it a potential candidate for the treatment of neurological disorders.

Comparison with Similar Compounds

  • tert-Butyl (3-(3-fluorophenyl)pyrrolidin-3-yl)carbamate
  • tert-Butyl (3-(4-fluorophenyl)pyrrolidin-3-yl)carbamate
  • tert-Butyl (3-(2-chlorophenyl)pyrrolidin-3-yl)carbamate

Comparison:

  • Structural Differences: The position and type of substituent on the phenyl ring (e.g., fluorine vs. chlorine) can significantly affect the compound’s reactivity and binding affinity.
  • Reactivity: Compounds with different halogen substituents may exhibit varying reactivity in substitution and oxidation reactions.
  • Applications: While all these compounds may have similar applications in research and industry, their specific properties can make them more suitable for certain applications. For example, the fluorinated derivatives may have enhanced stability and binding affinity compared to their chlorinated counterparts.

Conclusion

tert-Butyl (3-(2-fluorophenyl)pyrrolidin-3-yl)carbamate is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and advancements in these fields.

Properties

Molecular Formula

C15H21FN2O2

Molecular Weight

280.34 g/mol

IUPAC Name

tert-butyl N-[3-(2-fluorophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H21FN2O2/c1-14(2,3)20-13(19)18-15(8-9-17-10-15)11-6-4-5-7-12(11)16/h4-7,17H,8-10H2,1-3H3,(H,18,19)

InChI Key

KKZONIMFKDYWKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)C2=CC=CC=C2F

Origin of Product

United States

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